molecular formula C13H9FN2O3 B11704069 Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro-

Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro-

Cat. No.: B11704069
M. Wt: 260.22 g/mol
InChI Key: PYSYPRHAWSGTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro- is an organic compound with the molecular formula C13H9FN2O3 It is a derivative of phenol, characterized by the presence of a fluorophenyl group, an iminomethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro- typically involves a multi-step process. One common method is the condensation reaction between 3-fluoroaniline and 4-nitrosalicylaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of halogens or other functional groups.

Scientific Research Applications

Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-(4-fluorophenyliminomethyl)-4-nitro-
  • Phenol, 2-(3-chlorophenyliminomethyl)-4-nitro-
  • Phenol, 2-(3-bromophenyliminomethyl)-4-nitro-

Uniqueness

Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro- is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9FN2O3

Molecular Weight

260.22 g/mol

IUPAC Name

2-[(3-fluorophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H9FN2O3/c14-10-2-1-3-11(7-10)15-8-9-6-12(16(18)19)4-5-13(9)17/h1-8,17H

InChI Key

PYSYPRHAWSGTPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.